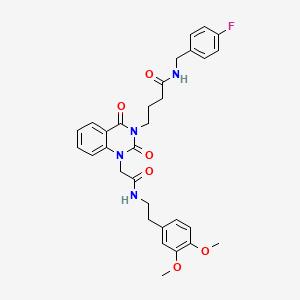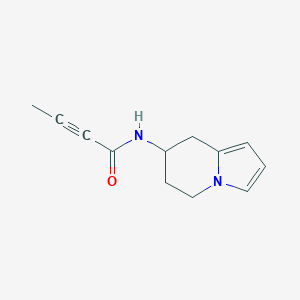
3-((3-(异丁基磺酰)氮杂环丁烷-1-基)磺酰)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine, also known as IBSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and biological research.
科学研究应用
磺胺类抑制剂
磺胺类化合物,包括类似于“3-((3-(异丁基磺酰基)氮杂环丁-1-基)磺酰基)吡啶”的结构,因其抑菌抗生素特性而具有重要意义,并用于治疗细菌感染。除了传统的用途外,磺胺类药物在治疗癌症和阿尔茨海默病等疾病方面发挥了更广泛的作用,展示了它们作为候选药物的多功能性。它们的应用扩展到各个领域,包括作为抗病毒 HIV 蛋白酶抑制剂和抗癌剂,突出了它们在现代药理学和药物化学中的重要性(Gulcin & Taslimi, 2018)。
含硫基序的药用意义
含硫 (SVI) 的基序,如磺酰基或磺酰胺基类似物,表现出广泛的药理特性。这些化合物提供了对发现新治疗剂至关重要的结构多样性。已有 150 多种 FDA 批准的含硫药物,这证明了磺胺类药物在治疗各种疾病中具有重要的治疗潜力(Zhao et al., 2018)。
合成中的杂化催化剂
合成与所讨论的化学结构相关的吡喃并嘧啶核心的化合物涉及使用杂化催化剂。这种方法突出了此类化合物的更广泛的合成应用和生物利用度,强调了不同催化剂在为制药行业开发先导分子中的作用(Parmar, Vala, & Patel, 2023)。
药用应用
磺胺类药物和相关化合物在药用应用中是不可或缺的,在广泛的治疗领域表现出显着的活性。由于其强大的药用活性,包括抗菌、抗炎、抗癌和抗 HIV 作用等,它们的开发是一个热门的研究课题。这一广泛的活性突出了在这一领域持续研究和开发的重要性(Alam et al., 2018)。
作用机制
Target of Action
The primary target of 3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine is tubulin, a protein that plays a crucial role in cell division by forming microtubules . Tubulin is essential for maintaining cell structure, intracellular transport, and chromosome segregation during mitosis.
Mode of Action
This compound interacts with the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules . By binding to this site, the compound prevents the formation of microtubules, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells .
Biochemical Pathways
The inhibition of tubulin polymerization disrupts several biochemical pathways, particularly those involved in cell division and intracellular transport. The downstream effects include the activation of apoptotic pathways due to the inability of cells to complete mitosis . This disruption can lead to the activation of caspases and other apoptotic proteins, ultimately resulting in programmed cell death.
Pharmacokinetics
The pharmacokinetics of 3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through passive diffusion due to its small molecular size and lipophilicity. It is distributed throughout the body, with a preference for tissues with high cell division rates, such as tumors. Metabolism primarily occurs in the liver, where it is converted into active metabolites. Excretion is mainly through the kidneys .
Result of Action
At the molecular level, the compound’s action results in the destabilization of microtubules, leading to cell cycle arrest and apoptosis . At the cellular level, this manifests as reduced proliferation of cancer cells and increased cell death. The overall effect is a significant reduction in tumor growth and potential tumor regression.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability. For instance, the compound may be more stable and effective in slightly acidic environments, which are common in tumor tissues. Additionally, the presence of other drugs or biomolecules can either enhance or inhibit its activity through synergistic or antagonistic interactions .
: Source: Pharmaceuticals | Free Full-Text | Antiproliferative and Tubulin-Destabilising Effects of 3- (Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells.
属性
IUPAC Name |
3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-10(2)9-19(15,16)12-7-14(8-12)20(17,18)11-4-3-5-13-6-11/h3-6,10,12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCZPQALUACCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,4-Dimethoxybenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2767200.png)
![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2767201.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2767204.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767206.png)
![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2767207.png)


![N-(2-chloro-4-methylphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2767210.png)
![1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2767213.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2767215.png)
![5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2767216.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2767218.png)
![3-chloro-2-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2767219.png)
